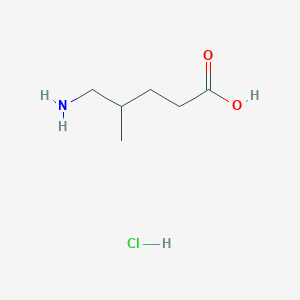

5-Amino-4-methylpentanoic acid hydrochloride

Descripción general

Descripción

5-Amino-4-methylpentanoic acid hydrochloride is a compound with the molecular weight of 167.64 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The linear formula of 5-Amino-4-methylpentanoic acid hydrochloride is C6H13NO2.ClH . The InChI code is 1S/C6H13NO2.ClH/c1-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis

5-Amino-4-methylpentanoic acid hydrochloride is a solid substance . It has a molecular weight of 167.64 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques

5-Amino-4-methylpentanoic acid hydrochloride is synthesized from levulinic acid through esterification, bromination, and subsequent reactions, yielding an overall yield of 44% (Lin Yuan, 2006). Another method involves the electroreduction of methyl 5-nitro-4-oxopentanate, with the optimal conditions leading to a 61.1–66.0% overall yield and 89.5–91.0% purity of the target compound (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Derivative Synthesis for Biological Applications

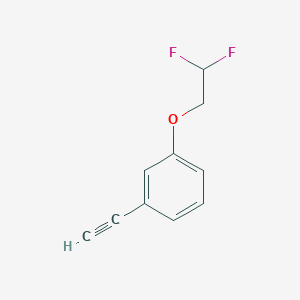

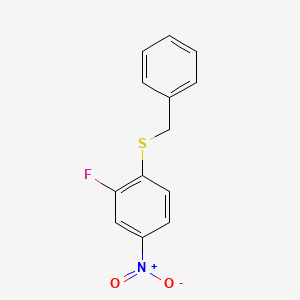

Derivatives of 5-amino-4-methylpentanoic acid, such as γ-fluorinated α-amino acids, are synthesized for potential biological and medicinal applications. These derivatives have been synthesized with high enantiomeric excess using diastereoselective alkylation, indicating their potential for tailored therapeutic purposes (K. Laue, S. Kröger, E. Wegelius, G. Haufe, 2000).

Polypeptide Derivative Development

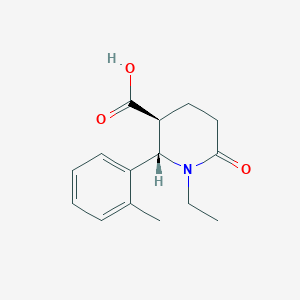

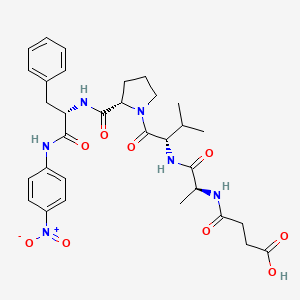

Polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues have been developed, showing potential for inhibiting angiotensinogen-cleaving actions of the enzyme renin, highlighting its potential therapeutic applications in cardiovascular diseases (Snigdhayan Mahanta, W. D. Suijlekom, 2007).

Structural and Material Science Applications

The compound has also been explored in material sciences, such as in the preparation of amino acid conjugates with terephthalic and benzene-1,2,3-tricarboxylic acids. These conjugates have been characterized for their potential use in designing new materials and chemical structures, demonstrating the versatility of 5-amino-4-methylpentanoic acid hydrochloride in various scientific domains (A. Karmakar, C. Oliver, Ana E. Platero‐Prats, E. Laurila, L. Öhrström, 2014).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

5-Amino-4-methylpentanoic acid hydrochloride is a derivative of the branched-chain amino acid leucine. Leucine is an essential amino acid that plays a crucial role in various biological processes . It is commonly found as a component of total parenteral nutrition .

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation .

Biochemical Pathways

5-Amino-4-methylpentanoic acid hydrochloride, being a derivative of leucine, may be involved in the same biochemical pathways as leucine. Leucine is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs) . The catabolism of these compounds initiates in muscle and yields NADH and FADH2 .

Propiedades

IUPAC Name |

5-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCLOMRTAUBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methylpentanoic acid hydrochloride | |

CAS RN |

1423024-55-8 | |

| Record name | Pentanoic acid, 5-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)

![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)